N1-(3-chloro-4-fluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
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Overview
Description
N1-(3-chloro-4-fluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a complex organic compound characterized by its unique chemical structure. This compound features a combination of aromatic and heterocyclic elements, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Aromatic Intermediate: This step involves the chlorination and fluorination of a benzene ring to obtain 3-chloro-4-fluoroaniline.
Preparation of the Heterocyclic Intermediate: The synthesis of the 3-methoxytetrahydrothiophene moiety is achieved through a series of reactions, including thiophene ring formation and subsequent methoxylation.
Coupling Reaction: The final step involves the coupling of the aromatic and heterocyclic intermediates through an oxalamide linkage, typically using reagents such as oxalyl chloride and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nitrating agents like nitric acid and sulfuric acid; conducted under controlled temperatures to prevent overreaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chloro-4-fluorophenyl)-N2-(methyl)oxalamide: Lacks the heterocyclic moiety, resulting in different chemical and biological properties.
N1-(3-chloro-4-fluorophenyl)-N2-((3-hydroxythiophen-3-yl)methyl)oxalamide: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and interactions.
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is unique due to its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O3S/c1-21-14(4-5-22-8-14)7-17-12(19)13(20)18-9-2-3-11(16)10(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUYENRZPSEDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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